Bis(4-(tert-butyl)phenyl) carbonate

Description

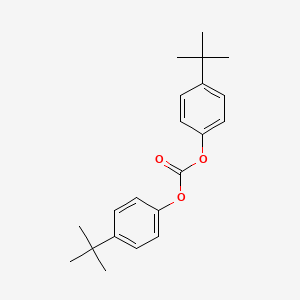

Bis(4-(tert-butyl)phenyl) carbonate (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is an organic carbonate ester characterized by two 4-(tert-butyl)phenyl groups linked via a central carbonate group.

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

bis(4-tert-butylphenyl) carbonate |

InChI |

InChI=1S/C21H26O3/c1-20(2,3)15-7-11-17(12-8-15)23-19(22)24-18-13-9-16(10-14-18)21(4,5)6/h7-14H,1-6H3 |

InChI Key |

WMEZDESZXBGWCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction with Phosgene Derivatives

The most direct synthesis method involves reacting 4-tert-butylphenol with phosgene (or its derivatives) in the presence of a base. Phosgene is a toxic gas, so alternatives like bis(trichloromethyl) carbonate or bis(p-nitrophenyl) carbonate are often employed to improve safety and handling.

Key Reaction Pathway

$$ 2 \, \text{4-tert-butylphenol} + \text{COCl}_2 \rightarrow \text{Bis(4-(tert-butyl)phenyl) carbonate} + 2 \, \text{HCl} $$

Conditions and Reagents

Procedure :

- Reaction Setup : Mix 4-tert-butylphenol with bis(trichloromethyl) carbonate in an inert solvent (e.g., dichloromethane) under inert gas.

- Base Addition : Introduce a base (e.g., triethylamine) to neutralize HCl and drive the reaction to completion.

- Workup : Filter the mixture to remove unreacted reagents and isolate the product via recrystallization (e.g., petroleum ether at −5–10°C).

Advantages :

- High yield and purity (≥98% reported in analogous systems).

- Scalable for industrial production due to mild conditions.

Limitations :

- Phosgene derivatives remain hazardous; handling requires strict safety protocols.

Alternative Carbonate Reagents

Bis(p-nitrophenyl) carbonate is another electrophilic reagent used to synthesize aromatic carbonates, offering improved stability over phosgene.

Reaction with Bis(p-nitrophenyl) carbonate

$$ 2 \, \text{4-tert-butylphenol} + \text{Bis(p-nitrophenyl) carbonate} \rightarrow \text{this compound} + 2 \, \text{p-nitrophenol} $$

Optimized Conditions

| Parameter | Details | Source |

|---|---|---|

| Solvent | THF, dimethylformamide (DMAc), toluene | |

| Base | Triethylamine, pyridine | |

| Temperature | 0–30°C | |

| Reaction Time | 3–6 hours |

Procedure :

- Mixing : Combine 4-tert-butylphenol and bis(p-nitrophenyl) carbonate in a dry solvent.

- Catalyst Addition : Stir with a base (e.g., triethylamine) at low temperatures to minimize side reactions.

- Isolation : Remove the base and unreacted reagents via extraction and recrystallization.

Advantages :

- Reduced toxicity compared to phosgene.

- Higher selectivity due to controlled reaction kinetics.

Limitations :

- Requires anhydrous conditions to prevent hydrolysis.

Critical Challenges and Solutions

- Handling Phosgene :

- Side Reactions :

- Recrystallization :

Chemical Reactions Analysis

Types of Reactions

Bis(4-(tert-butyl)phenyl) carbonate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield tert-butylphenol and carbon dioxide.

Transesterification: It can react with alcohols to form different carbonate esters.

Substitution: The carbonate group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, basic catalysts such as sodium methoxide.

Substitution: Nucleophiles like amines or thiols, often under mild conditions.

Major Products Formed

Hydrolysis: Tert-butylphenol and carbon dioxide.

Transesterification: New carbonate esters.

Substitution: Substituted carbonate derivatives.

Scientific Research Applications

Bis(4-(tert-butyl)phenyl) carbonate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are known for their durability and transparency.

Materials Science: The compound is used in the development of advanced materials with specific mechanical and thermal properties.

Organic Synthesis: It serves as a reagent in various organic transformations, including the protection of hydroxyl groups.

Pharmaceuticals: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of bis(4-(tert-butyl)phenyl) carbonate involves the formation of reactive intermediates during its chemical reactions. For example, during hydrolysis, the carbonate group is cleaved to form tert-butylphenol and carbon dioxide. In transesterification reactions, the compound forms a tetrahedral intermediate, which then collapses to yield the new ester product.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Toxicity Data: Limited acute toxicity studies exist for this compound, though analogs like CAS 1246213-37-5 suggest moderate hazards .

- Environmental Impact: No data on biodegradability or ecotoxicity were found; however, precautions against drainage contamination are advised .

- Stability: Unlike peroxydicarbonates, this compound lacks explosive decomposition risks but may release toxic gases (e.g., NOₓ) under combustion .

Biological Activity

Bis(4-(tert-butyl)phenyl) carbonate is an organic compound primarily utilized in organic synthesis and polymer applications. Its unique structure, featuring two tert-butyl groups on a phenyl ring esterified with a carbonate group, allows for significant versatility in chemical reactions. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry and its interactions with biological systems.

- Molecular Formula : C18H22O3

- Appearance : Solid at room temperature

- Synthesis : Typically synthesized through the reaction of 4-tert-butylphenol with phosgene or its derivatives under controlled conditions.

1. Antimicrobial Activity

Recent studies have indicated that this compound may exhibit antimicrobial properties. Research has focused on its structural analogs, which have shown selective activity against various pathogens, including Chlamydia spp. and other Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve human cell lines to determine the compound's effect on cell viability and proliferation. Preliminary results suggest low toxicity levels, making it a candidate for further exploration in therapeutic applications .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Bis(4-tert-butylphenyl) carbonate | Structure | Antimicrobial, low cytotoxicity |

| Di-tert-butyl dicarbonate | Structure | Protecting group for amines |

| Tert-butyl phenyl carbonate | Structure | Antioxidant properties |

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

- Study on Antichlamydial Activity : A study evaluated the antichlamydial activity of various derivatives based on similar structures, indicating that modifications can enhance selectivity and potency against Chlamydia spp. .

- Cytotoxicity in Human Cell Lines : In a cytotoxicity study involving MCF-7 breast cancer cells, derivatives showed varying degrees of effectiveness in inhibiting cell growth without significant toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.